3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.09472610 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular and Electronic Properties
1,2,4-Triazole derivatives, including 3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole, have been extensively studied for their diverse biological activities and low toxicity. Research focuses on their synthesis, characterization, and exploration of their biological profiles. These compounds exhibit significant potential in pharmacological applications due to their unique molecular and electronic properties (Saleem et al., 2018).
Enzyme Inhibition Potential
Triazole derivatives show promising results as enzyme inhibitors. Studies have shown that these compounds, including the mentioned triazole, can act as effective inhibitors of enzymes like acetylcholinesterase and α-glucosidase. This makes them potential candidates for treating diseases like Alzheimer's and diabetes (Arfan et al., 2018).
Crystal Structure and DFT Calculations
The detailed crystal structure and density functional theory (DFT) calculations of 1,2,4-triazole derivatives have been explored to understand their physicochemical properties better. These studies provide insights into the interaction of these molecules with biological targets, contributing to drug design and development (Shukla et al., 2014).
Potential in Anticancer Research
Certain 1,2,4-triazole derivatives have shown anticancer activities in vitro. Their ability to inhibit the growth of cancer cells, such as HL-60 cells, highlights their potential as lead compounds for developing novel antitumor agents. This opens a new avenue for cancer treatment research, leveraging the unique properties of these compounds (Chen et al., 2015).
Synthesis and Characterization
The synthesis and characterization of triazole derivatives, including the mentioned compound, are crucial in understanding their potential applications in various fields. Advanced synthesis techniques and spectral analysis methods are employed to achieve this, paving the way for their utilization in scientific research (Bekircan et al., 2015).
Fluorescence-Based Monitoring
Triazole derivatives have been used in developing fluorogenic aldehydes for monitoring reactions like aldol reactions. This application is particularly significant in organic chemistry, where such compounds can provide real-time insights into reaction progress (Guo & Tanaka, 2009).
Properties
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-25-17-10-9-14(12-16(17)21)13-27-20-23-22-19(18-8-5-11-26-18)24(20)15-6-3-2-4-7-15/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCZFJWQVPACBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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